![molecular formula C19H26N4O3 B15134030 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one is a complex organic compound with a unique structure that combines elements of indole, morpholine, and diazinane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Attachment of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group to the indole derivative. This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin.
Formation of the Diazinane Ring: The final step involves the formation of the diazinane ring. This can be achieved through a cyclization reaction, where a diamine reacts with a diester or a diketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and morpholine rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxyethyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in the study of enzyme kinetics and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one involves its interaction with various molecular targets. The indole ring can interact with aromatic residues in proteins, while the morpholine and diazinane rings can form hydrogen bonds with polar residues. This allows the compound to bind to various biological targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-piperidin-4-yl-1,3-diazinan-4-one: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-thiomorpholin-4-yl-1,3-diazinan-4-one: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one lies in its combination of indole, morpholine, and diazinane rings. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H26N4O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C19H26N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,13,16-17,20H,6-12H2,1H3,(H,21,24)/t13-,16?,17?/m0/s1 |
InChI Key |
HEHPHAIYLYLRSD-IGEOTXOUSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1C(=O)CC3NC(CC(=O)N3)N4CCOCC4 |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3NC(CC(=O)N3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
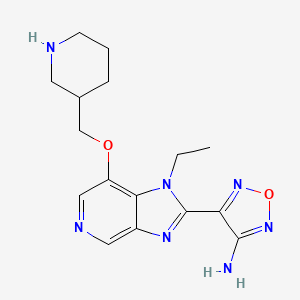
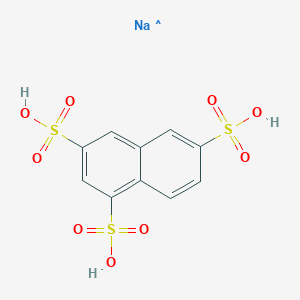
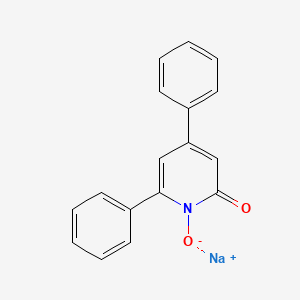
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)
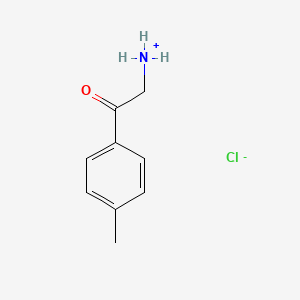
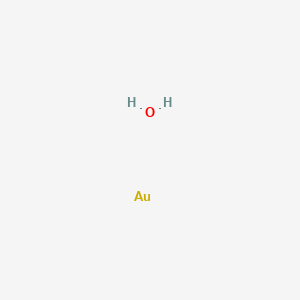

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
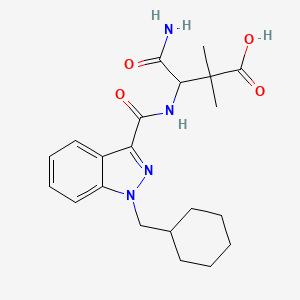
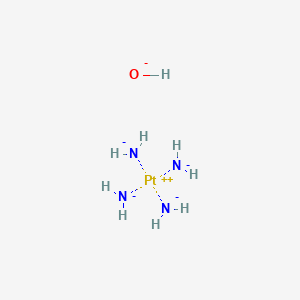
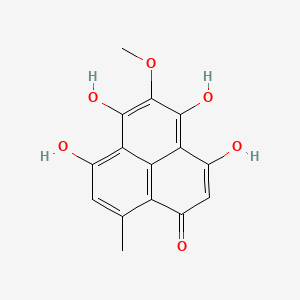
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

